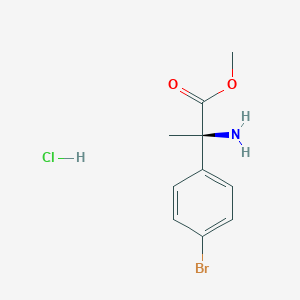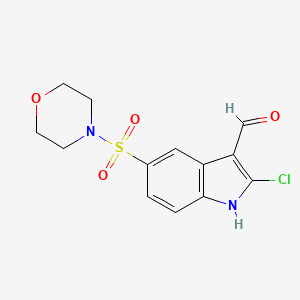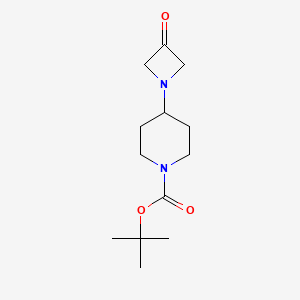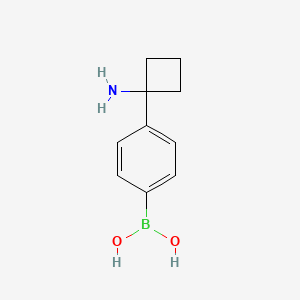
(4-(1-Aminocyclobutyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Aminocyclobutyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1-aminocyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminocyclobutyl)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the 1-aminocyclobutyl substituent. One common method involves the reaction of 4-bromophenylboronic acid with 1-aminocyclobutane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, typically in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(4-(1-Aminocyclobutyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
(4-(1-Aminocyclobutyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-(1-Aminocyclobutyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the inhibition of enzymes that have active sites containing such groups. The compound can also participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the 1-aminocyclobutyl group but shares the boronic acid functionality.
4-Aminophenylboronic acid: Contains an amino group directly attached to the phenyl ring.
4-(N-Boc-amino)phenylboronic acid: Features a Boc-protected amino group.
Uniqueness
(4-(1-Aminocyclobutyl)phenyl)boronic acid is unique due to the presence of the 1-aminocyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
特性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC名 |
[4-(1-aminocyclobutyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO2/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,13-14H,1,6-7,12H2 |
InChIキー |
QMEFOVDICZRIBK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2(CCC2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)
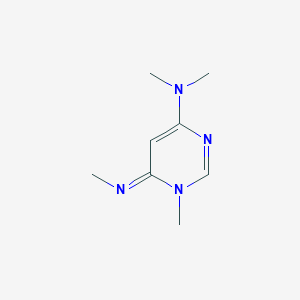
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)



